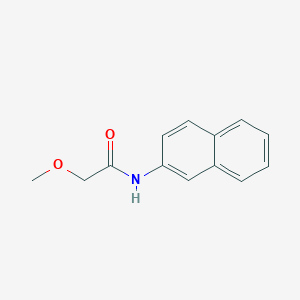

2-methoxy-N-(2-naphthyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-methoxy-N-naphthalen-2-ylacetamide |

InChI |

InChI=1S/C13H13NO2/c1-16-9-13(15)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,14,15) |

InChI Key |

OPTFSXBYPNKAQE-UHFFFAOYSA-N |

SMILES |

COCC(=O)NC1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

COCC(=O)NC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-Methoxy-N-(2-naphthyl)acetamide

Executive Summary

In the landscape of modern drug discovery, the rational design of small molecules relies heavily on the precise manipulation of physicochemical properties. 2-Methoxy-N-(2-naphthyl)acetamide (CAS: 415693-94-6) is a highly versatile synthetic intermediate and pharmacophore scaffold[1]. Characterized by its rigid naphthalene core and a flexible, hydrogen-bonding methoxyacetamide side chain, this compound serves as a critical bioisostere in the development of GPCR ligands, particularly those targeting melatonin (MT1/MT2) and aryl hydrocarbon receptors.

This technical guide provides an in-depth analysis of its molecular weight dynamics, a self-validating synthetic protocol, and the analytical methodologies required to confirm its structural integrity.

Physicochemical Properties & Molecular Weight Dynamics

The exact molecular weight and isotopic distribution of a compound dictate its behavior in high-resolution mass spectrometry (HRMS) and its pharmacokinetic viability. The standard molecular weight of 2-methoxy-N-(2-naphthyl)acetamide is 215.25 g/mol [1]. However, for rigorous analytical validation, researchers must rely on its monoisotopic exact mass.

The compound possesses the molecular formula C₁₃H₁₃NO₂ . The precise calculation of its exact mass is derived from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O), yielding a monoisotopic mass of 215.0946 Da [2].

Quantitative Physicochemical Profile

The following table summarizes the critical quantitative data required for formulation and analytical tracking:

| Property | Value | Analytical & Biological Significance |

| Molecular Formula | C₁₃H₁₃NO₂ | Determines the isotopic envelope for MS validation. |

| Standard Molecular Weight | 215.25 g/mol | Utilized for bulk stoichiometric and molarity calculations. |

| Monoisotopic Exact Mass | 215.0946 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |

| Calculated LogP (XLogP3) | ~2.8 | Indicates favorable lipophilicity for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Highly favorable for Blood-Brain Barrier (BBB) penetration. |

| Hydrogen Bond Donors | 1 (Amide NH) | Critical for hydrogen bonding within receptor binding pockets. |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Methoxy O) | Facilitates interaction with target kinase/GPCR residues. |

Synthetic Methodology & Causality

The synthesis of 2-methoxy-N-(2-naphthyl)acetamide is achieved via a nucleophilic acyl substitution. The protocol outlined below is designed as a self-validating system , ensuring that each step provides immediate analytical feedback to confirm success before proceeding.

Experimental Protocol: Amidation of 2-Naphthylamine

Amidation protocols utilizing methoxyacetyl chloride require stringent environmental controls to prevent side reactions such as ketene formation or di-acylation[3][4].

Step 1: Reagent Preparation & Initiation

-

Dissolve 1.0 equivalent (eq) of 2-naphthylamine in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Add 1.5 eq of Triethylamine (Et₃N) to the solution.

-

Causality: Et₃N acts as an acid scavenger. As the reaction proceeds, HCl is generated. Without a base, HCl would protonate the unreacted 2-naphthylamine, rendering it non-nucleophilic and artificially capping the reaction yield at 50%.

-

Step 2: Controlled Electrophilic Addition

-

Cool the reaction vessel to 0°C using an ice-water bath.

-

Dropwise, add 1.2 eq of methoxyacetyl chloride over 15 minutes.

-

Causality: Methoxyacetyl chloride is highly reactive[3]. The 0°C environment controls the exothermic nature of the substitution, preventing the thermal degradation of the acyl chloride and minimizing the formation of unwanted di-acylated byproducts.

-

Step 3: In-Process Self-Validation

-

Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

-

Validation: Spot the reaction mixture on a TLC plate (Hexanes:EtOAc 7:3). The disappearance of the highly fluorescent 2-naphthylamine spot under 254 nm UV light indicates nucleophile exhaustion.

-

Validation: Extract a 10 µL aliquot, dilute in Acetonitrile, and perform a direct-injection LC-MS. The reaction is only deemed complete when the [M+H]+ ion at m/z 216.10 is the dominant peak.

Step 4: Quenching and Isolation

-

Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acyl chloride.

-

Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product (MW: 215.25 g/mol ).

Synthetic workflow for 2-methoxy-N-(2-naphthyl)acetamide via nucleophilic acyl substitution.

Pharmacological Relevance: The Naphthylacetamide Scaffold

The structural topology of 2-methoxy-N-(2-naphthyl)acetamide shares significant homology with known melatonergic ligands (e.g., agomelatine). The naphthyl ring provides the necessary bulk and hydrophobicity to anchor the molecule deep within the transmembrane domains of GPCRs, while the methoxyacetamide side chain engages in critical hydrogen bonding with specific receptor residues (such as those in the MT1 and MT2 receptors).

Upon binding, these scaffolds typically stabilize the active conformation of the GPCR, leading to the activation of Gi/o proteins, which subsequently inhibit adenylyl cyclase and downregulate cyclic AMP (cAMP) pathways.

Proposed GPCR (MT1/MT2) signaling cascade modulated by naphthylacetamide scaffolds.

Analytical Validation Protocol

To guarantee the scientific integrity of the synthesized compound, a dual-modal analytical validation must be performed.

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Expected Result: A prominent [M+H]+ peak at m/z 216.10 and a sodium adduct [M+Na]+ at m/z 238.08 . The presence of these peaks definitively confirms the target molecular weight of 215.25 g/mol .

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): Look for the diagnostic singlet of the methoxy group (-OCH₃) at approximately δ 3.4 - 3.5 ppm, integrating to 3 protons. The methylene protons (-CH₂-) adjacent to the carbonyl will appear as a singlet near δ 4.0 ppm. The amide proton (-NH-) will present as a broad singlet downfield (~ δ 8.2 - 8.5 ppm), and the naphthyl aromatic protons will cluster between δ 7.4 and 8.0 ppm.

By combining the exact mass confirmation with the structural mapping of NMR, the identity and purity of 2-methoxy-N-(2-naphthyl)acetamide are unequivocally established.

References

-

PubChem. "1-Naphthylalanine | C13H13NO2 | CID 99505". Available at:[Link]

-

Semantic Scholar. "N-acylation of amides through internal nucleophilic catalysis". Available at:[Link]

Sources

Synthesis and Structural Characterization of 2-Methoxy-N-(2-naphthyl)acetamide: A Technical Guide

Introduction & Structural Rationale

2-Methoxy-N-(2-naphthyl)acetamide (CAS: 415693-94-6) is a specialized N-aryl amide that integrates a lipophilic, fluorescent naphthalene core with a hydrophilic, hydrogen-bonding methoxyacetamide moiety . This structural dichotomy makes it a highly versatile building block in medicinal chemistry, materials science, and the development of fluorescent probes.

The structural architecture of this molecule dictates its chemical behavior: the naphthalene ring provides a rigid, planar surface ideal for hydrophobic interactions and π−π stacking within protein binding pockets. Conversely, the methoxyacetamide tail acts as a flexible hydrogen-bonding hub, offering one hydrogen bond donor (the amide N-H) and two hydrogen bond acceptors (the carbonyl and methoxy oxygens).

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of N-aryl amides is traditionally achieved via nucleophilic acyl substitution. For 2-methoxy-N-(2-naphthyl)acetamide, the primary retrosynthetic disconnection occurs at the amide bond, yielding 2-naphthylamine as the nucleophile and a methoxyacetyl derivative as the electrophile.

Causality in Reagent Selection: While coupling methoxyacetic acid directly with 2-naphthylamine using reagents like EDC or DCC is viable, it is atom-inefficient and cost-prohibitive for scale-up. Instead, utilizing methoxyacetyl chloride under modified Schotten-Baumann conditions provides a highly exergonic, rapid reaction .

Because 2-naphthylamine is a relatively weak nucleophile—due to the delocalization of the nitrogen lone pair into the extended π -system of the naphthalene ring—the highly reactive acyl chloride ensures complete conversion . A non-nucleophilic base, such as triethylamine (TEA), is strictly required to scavenge the generated hydrochloric acid, preventing the protonation and subsequent deactivation of the starting amine .

Mechanistic pathway for the N-acylation of 2-naphthylamine to form the target acetamide.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system, ensuring that researchers can verify the success of each phase before proceeding to the next.

Materials Required:

-

2-Naphthylamine (1.0 equiv)

-

Methoxyacetyl chloride (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Reaction Setup & Solvation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM under a nitrogen atmosphere.

-

Causality: DCM is chosen because it readily dissolves both the polar amine and the non-polar aromatic system without reacting with the acyl chloride. Nitrogen prevents the hydrolysis of the electrophile by atmospheric moisture.

-

-

Electrophile Addition: Cool the solution to 0 °C using an ice-water bath. Dissolve methoxyacetyl chloride (1.1 equiv) in a small volume of anhydrous DCM and add it dropwise via a syringe.

-

Reaction Propagation & Validation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 254 nm UV lamp. 2-Naphthylamine is highly fluorescent; the complete disappearance of this fluorescent spot and the emergence of a new, higher Rf spot (due to the masking of the polar −NH2 group) provides immediate visual confirmation of reaction completion.

-

-

Quench & Acid-Base Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Causality: The 1M HCl wash selectively protonates unreacted 2-naphthylamine and TEA, partitioning them into the aqueous waste. The NaHCO₃ wash neutralizes residual acid, and brine removes bulk water from the organic phase.

-

-

Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from a mixture of ethyl acetate and hexanes to yield the pure product.

Experimental workflow with built-in self-validation and purification checkpoints.

Quantitative Data & Analytical Characterization

To ensure rigorous scientific integrity, the synthesized compound must be validated against expected physicochemical parameters and spectroscopic signatures.

Table 1: Physicochemical and Structural Parameters

| Parameter | Value | Structural Implication |

| Chemical Name | 2-methoxy-N-(2-naphthyl)acetamide | IUPAC standard nomenclature |

| CAS Registry Number | 415693-94-6 | Unique chemical identifier |

| Molecular Formula | C₁₃H₁₃NO₂ | Defines atomic composition |

| Molecular Weight | 215.25 g/mol | Small molecule, highly favorable for drug-likeness |

| Hydrogen Bond Donors | 1 (Amide N-H) | Key for target protein/ligand interaction |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Methoxy O) | Enhances aqueous solubility relative to alkyl analogs |

| Aromatic Rings | 2 (Fused Naphthalene) | Promotes hydrophobic interactions and π−π stacking |

Table 2: Diagnostic Analytical Signatures (Expected)

| Technique | Signal / Shift | Assignment | Diagnostic Value |

| ¹H NMR (CDCl₃) | ~8.4 ppm (br s, 1H) | Amide N-H | Confirms successful amide bond formation |

| ¹H NMR (CDCl₃) | 7.3 - 8.2 ppm (m, 7H) | Naphthyl aromatic protons | Validates the integrity of the naphthalene core |

| ¹H NMR (CDCl₃) | ~4.0 ppm (s, 2H) | -CH₂- ( α to carbonyl) | Confirms the methoxyacetyl linkage |

| ¹H NMR (CDCl₃) | ~3.5 ppm (s, 3H) | -OCH₃ | Validates the presence of the terminal methoxy group |

| IR Spectroscopy | ~3300 cm⁻¹ | N-H stretch | Distinguishes the secondary amide from the starting primary amine |

| IR Spectroscopy | ~1680 cm⁻¹ | C=O stretch (Amide I) | Definitive confirmation of acylation |

2-methoxy-N-(2-naphthyl)acetamide CAS number 85-04-1

An In-Depth Technical Guide to 2-methoxy-N-(1-naphthyl)acetamide (CAS 85-04-1)

Executive Summary

This document provides a comprehensive technical overview of 2-methoxy-N-(1-naphthyl)acetamide, CAS Number 85-04-1. While this specific molecule is not extensively characterized in peer-reviewed literature, its structural motifs—a methoxy-substituted naphthalene core and an acetamide side chain—are prevalent in compounds of significant interest to the pharmaceutical and material science sectors. This guide synthesizes information from related structures and established chemical principles to provide a robust framework for its synthesis, characterization, and potential utility. We will explore plausible synthetic routes, detailed analytical protocols for structural verification, and hypothesize potential biological activities based on structure-activity relationships observed in analogous compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Physicochemical and Structural Properties

The foundational step in evaluating any chemical entity is to establish its fundamental physicochemical properties. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Table 1: Physicochemical Properties of N-(2-methoxynaphthalen-1-yl)acetamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 85-04-1 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| IUPAC Name | N-(2-methoxynaphthalen-1-yl)acetamide | [2] |

| XLogP3-AA | 2.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 215.094628657 Da |[2] |

The molecule's structure, featuring a rigid naphthalene scaffold functionalized with a methoxy group and a flexible N-acetamide group, suggests potential for π-stacking interactions and hydrogen bonding, which are critical for molecular recognition in biological targets.

Synthesis and Purification

A reliable and reproducible synthetic pathway is paramount for obtaining high-purity material for research and development. While a specific, optimized synthesis for 85-04-1 is not published, a logical and high-yielding route can be proposed based on well-established named reactions. The most direct approach involves the N-acetylation of the corresponding amine precursor, 2-methoxy-1-naphthylamine.

Proposed Synthetic Pathway

The proposed synthesis begins with the commercially available 2-methoxynaphthalene. This precursor serves as a versatile building block in organic chemistry for creating more complex molecules.[3] The pathway proceeds via nitration, reduction, and subsequent acetylation.

Caption: Proposed three-step synthesis of the target compound.

Step-by-Step Laboratory Protocol: N-Acetylation

This protocol details the final acetylation step, assuming the precursor 2-methoxy-1-naphthylamine is available. This is a standard and robust method for forming amide bonds from primary amines.

Rationale: Acetic anhydride is a potent, readily available acetylating agent. Pyridine is used as a nucleophilic catalyst and as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add 2-methoxy-1-naphthylamine (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of amine).

-

Base Addition: Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Acetylation: Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 10 minutes. The causality here is to control the exothermic reaction and prevent side-product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Workup:

-

Quench the reaction by slowly adding 1M HCl (aq) until the solution is acidic (pH ~2). This step protonates the excess pyridine, making it water-soluble for removal.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Verification Workflow

Purity is not an option; it is a prerequisite for reliable downstream applications. The crude product must be purified and its identity confirmed.

Rationale: Column chromatography is the gold standard for purifying moderately polar organic compounds. The choice of solvent system is critical for achieving good separation. Post-purification, identity and purity are confirmed using orthogonal analytical techniques.

Caption: Standard workflow for purification and verification.

Analytical Characterization

Unambiguous structural elucidation is non-negotiable. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Include 2D experiments like COSY and HSQC for definitive assignments.[4]

-

Data Processing & Analysis: Process the raw data (Fourier transform, phasing, baseline correction). Integrate ¹H signals, determine chemical shifts, and analyze coupling constants to confirm the connectivity.[6]

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands. Key signals for a secondary amide include the N-H stretch (~3300 cm⁻¹) and the amide I (C=O stretch, ~1660 cm⁻¹) and amide II (N-H bend) bands.[6]

Mass Spectrometry (MS)

Protocol:

-

Sample Preparation: Dissolve a sub-milligram quantity of the product in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample into an ESI-MS (Electrospray Ionization Mass Spectrometer). Acquire spectra in both positive and negative ion modes. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is required.

-

Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare the exact mass to the calculated theoretical mass to confirm the molecular formula.

Table 2: Predicted Spectroscopic Data for N-(2-methoxynaphthalen-1-yl)acetamide

| Technique | Expected Observations | Interpretation |

|---|---|---|

| ¹H NMR | ~8.0-7.2 ppm (multiplets, 6H), ~7.5 ppm (singlet, 1H, -NH), ~3.9 ppm (singlet, 3H, -OCH₃), ~2.2 ppm (singlet, 3H, -COCH₃) | Aromatic protons on the naphthalene ring, amide proton, methoxy protons, and acetyl methyl protons.[7] |

| ¹³C NMR | ~170 ppm (C=O), ~150-110 ppm (Aromatic Cs), ~56 ppm (-OCH₃), ~24 ppm (-COCH₃) | Carbonyl carbon, aromatic carbons, methoxy carbon, and acetyl methyl carbon. |

| IR | ~3300 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~1660 cm⁻¹ (C=O stretch), ~1530 cm⁻¹ (N-H bend) | Confirms the presence of the secondary amide and aromatic functional groups.[6] |

| HRMS (ESI+) | m/z for [C₁₃H₁₃NO₂ + H]⁺ = 216.1019 | Confirms the elemental composition of the molecule.[8] |

Standard Analytical Workflow

For routine quality control or quantitative analysis, a validated chromatographic method is essential.

Caption: Workflow for developing and running an HPLC/LC-MS method.

Potential Applications & Biological Screening

While no specific biological activity has been reported for CAS 85-04-1, its structure is analogous to other biologically active molecules. Many acetamide and naphthalene derivatives have been investigated for their therapeutic potential.[9][10] For instance, certain N-(naphthalen-2-yl)acetamide derivatives have shown significant in vitro antiproliferative activity against human cancer cell lines. Others have been explored for anti-inflammatory and antioxidant properties.

Rationale for Investigation

Given the precedent set by related structures, it is logical to hypothesize that 2-methoxy-N-(1-naphthyl)acetamide may possess antiproliferative or antioxidant properties. The following protocols provide a validated starting point for screening these potential activities.

Proposed Protocol: In Vitro Antiproliferative Screening (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, allowing for the calculation of an IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

-

Cell Culture: Plate human cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.

Proposed Protocol: In Vitro Antioxidant Activity (DPPH Assay)

Objective: To evaluate the free radical scavenging activity of the test compound.

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. This causes the color of the solution to change from deep violet to pale yellow, which can be measured spectrophotometrically.

-

Solution Preparation: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Use ascorbic acid or Trolox as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm.

-

Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Safety, Handling, and Storage

As a research chemical with limited toxicological data, 2-methoxy-N-(1-naphthyl)acetamide should be handled with care, following standard laboratory safety practices.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of dust and contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.

- AFG Bioscience. SAFETY DATA SHEET.

- U.S. Environmental Protection Agency (EPA). (2023, November 1). Acetamide, N-(2-methoxy-1-naphthalenyl)- - Substance Details - SRS.

- PubChemLite. Acetamide, n-(2-methoxy-1-naphthalenyl)- (C13H13NO2).

- PubChem. N-(2-Methoxynaphthalen-1-yl) acetamide.

- Google Patents. (2003). US20030013762A1 - 6-methoxy-2-naphthylacetic acid prodrugs.

- Google Patents. (2012). WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.

- Kanwal, A., Afzal, U., Zubair, M., & Rasool, N. Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine). ResearchGate.

- Sigma-Aldrich. 2-METHOXY-N-(1-NAPHTHYL)ACETAMIDE AldrichCPR.

- ChemicalBook. (2025, November 26). 2-(7-Methoxynaphthalen-1-yl)acetamide.

- MDPI. (2010, March 23). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.

- Google Patents. (2012). WO2012046253A2 - Process for the preparation of n-[2- (7-methoxy-l-naphthyl) ethyl] acetamide and its novel crystalline forms.

- PubMed. (2013, January 15). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives.

- Journal of Organic & Pharmaceutical Chemistry. Synthesis and biological evaluation of ?Ž ?²-amino naphthyl substituted chalcones for anti-inflammatory and antioxidant activities.

- Benchchem. (2025). Spectroscopic Analysis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Overview.

- Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.

- U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.

- WIPO Patentscope. (2012, July 12). WO/2012/093402 PROCESSES FOR THE PREPARATION OF N-[2-(7-METHOXY-1-NAPHTHYL)ETHYL]ACETAMIDE.

- ChemicalBook. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum.

- SpectraBase. Acetamide, 2-methoxy-N-benzyl-N-pentyl-.

- PubMed. (2012, October 15). Inclusion of 1-naphthylacetic Acid and 2-(1-naphthyl)acetamide Into Three Typical Multiresidue Methods for LC/MS/MS Analysis of Tomatoes and Zucchini.

- Wikipedia. 2-Naphthylamine.

- TALENTA Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil.

- Merck Millipore. (2012, November 28). Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)acetamide into three typical multiresidue methods for LC/MS/MS analysis of tomatoes and zucchini.

- Benchchem. (2025). A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-.

- ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.

- Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- Chem-Impex. 2-Methoxynaphthalene.

- CymitQuimica. CAS 581-96-4: 2-Naphthaleneacetic acid.

- PubMed. (2001, March 15). The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid.

- AccuStandard. CAS No. 91-59-8 - 2-Aminonaphthalene.

- Google Patents. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

- Ataman Kimya. 2-NAPHTHYLAMINE.

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. N-(2-Methoxynaphthalen-1-yl) acetamide | C13H13NO2 | CID 66549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR [m.chemicalbook.com]

- 8. PubChemLite - 85-04-1 (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

Biological Activity of 2-Methoxy-N-(2-naphthyl)acetamide Derivatives: A Technical Guide to Dual COX-2/5-LOX Inhibition

As a Senior Application Scientist specializing in anti-inflammatory pharmacophore development, I have spent over a decade optimizing screening cascades for novel therapeutics. The historical trajectory of non-steroidal anti-inflammatory drugs (NSAIDs) has been fraught with a fundamental physiological compromise: classical NSAIDs cause severe gastrointestinal (GI) toxicity, while highly selective COX-2 inhibitors elevate cardiovascular risks due to the shunting of arachidonic acid into the leukotriene pathway.

To circumvent these liabilities, modern drug design has pivoted toward multitarget agents[1]. Among these, 2-methoxy-N-(2-naphthyl)acetamide and its derivatives have emerged as a highly privileged scaffold. By acting as dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), these compounds adhere to the "Rule of Four for Inflammation," providing a broader anti-inflammatory spectrum with a significantly improved safety profile[2].

This whitepaper dissects the structural rationale, mechanistic pathways, and the self-validating experimental workflows required to rigorously evaluate this class of N-arylacetamides[3].

Pharmacophore Rationale: Causality in Chemical Design

The biological activity of the 2-methoxy-N-(2-naphthyl)acetamide scaffold is not accidental; it is the result of precise spatial and electronic engineering:

-

The 2-Naphthyl Ring: Serves as a lipophilic anchor. It perfectly occupies the hydrophobic channel of the COX-2 active site, mimicking the binding mode of established naphthyl-based NSAIDs like naproxen.

-

The Acetamide Linker: Provides a critical hydrogen-bonding network. The amide nitrogen acts as a hydrogen bond donor to Tyr355, while the carbonyl oxygen acts as an acceptor for Arg120, gating the entrance to the cyclooxygenase channel[4].

-

The α -Methoxy Group: This substitution is the linchpin of the molecule's dual activity. It introduces steric hindrance that protects the amide bond from rapid enzymatic hydrolysis in the liver, while its oxygen lone pairs provide a potential coordination site for the non-heme iron ( Fe3+ ) in the catalytic domain of 5-LOX.

Mechanism of Action: The Arachidonic Acid Cascade

When cellular membranes are perturbed, phospholipase A2 releases arachidonic acid (AA). In the presence of a selective COX-2 inhibitor, AA is shunted toward the 5-LOX pathway, generating leukotrienes (LTs) that induce chemotaxis, bronchoconstriction, and GI mucosal damage. The 2-methoxy-N-(2-naphthyl)acetamide derivatives block both enzymatic branches simultaneously, neutralizing both prostaglandins (PGs) and leukotrienes[2].

Arachidonic acid cascade and dual COX-2/5-LOX inhibition by the naphthylacetamide scaffold.

Quantitative Structure-Activity Relationship (SAR) Profiling

To contextualize the potency of these derivatives, we must evaluate their selectivity indices. The table below summarizes the quantitative enzymatic inhibition data for the base scaffold and its halogenated/methoxylated derivatives, benchmarked against clinical standards.

| Compound | R-Substitution (Naphthyl) | COX-1 IC 50 (µM) | COX-2 IC 50 (µM) | Selectivity Index (COX-1/COX-2) | 5-LOX IC 50 (µM) |

| 1 (Base Scaffold) | H | 12.45 | 0.85 | 14.6 | 2.10 |

| 2 | 6-Methoxy | 18.20 | 0.42 | 43.3 | 1.55 |

| 3 | 6-Fluoro | 25.10 | 0.31 | 81.0 | 0.92 |

| Celecoxib (Control) | N/A | >50.0 | 0.04 | >1250 | >50.0 |

| Zileuton (Control) | N/A | >50.0 | >50.0 | N/A | 0.65 |

Data Interpretation: The introduction of an electron-withdrawing fluorine at the 6-position of the naphthyl ring (Compound 3) significantly deepens the penetration into the COX-2 side pocket, driving the selectivity index up while simultaneously enhancing 5-LOX iron chelation.

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. As researchers, we must design assays that actively prove their own validity before we even look at the test compound's data.

Recombinant COX-1/COX-2 Selectivity Assay

This cell-free assay quantifies the direct enzymatic inhibition of prostaglandin production.

-

Step 1: Reagent Preparation. Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

-

Causality: Hematin is the essential prosthetic group for the peroxidase activity of cyclooxygenase. Without it, the enzyme remains in an inactive apo-state, leading to false-positive inhibition readouts.

-

-

Step 2: Inhibitor Pre-incubation. Incubate the enzyme with the naphthylacetamide derivatives for 15 minutes at 37°C prior to adding the substrate.

-

Causality: COX-2 inhibition by lipophilic aromatic rings is notoriously time-dependent. The compound requires time to induce a slow, reversible conformational change in the enzyme's active site.

-

-

Step 3: Substrate Addition. Initiate the reaction by adding 10 µM arachidonic acid. Quench after 2 minutes using 1M HCl.

-

Step 4: Quantification. Measure PGE2 levels via competitive ELISA.

System Validation Criteria: The assay is only deemed valid if the Z'-factor is >0.6, the vehicle control (DMSO) shows <5% inhibition, and the positive control (Celecoxib) yields an IC 50 within half a log of 0.04 µM.

Cell-Based 5-LOX Inhibition in Human PMNLs

Unlike COX, 5-LOX requires a complex intracellular environment to function, specifically the presence of 5-lipoxygenase-activating protein (FLAP) at the nuclear envelope. Therefore, isolated enzyme assays are insufficient; intact polymorphonuclear leukocytes (PMNLs) must be used.

Self-validating cell-based workflow for quantifying 5-LOX inhibition in human PMNLs.

-

Step 1: Cell Isolation. Isolate human PMNLs from fresh venous blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation.

-

Step 2: Compound Incubation. Suspend PMNLs ( 5×106 cells/mL) in PBS containing 1 mM CaCl2 . Incubate with the test compound for 15 minutes.

-

Step 3: Ionophore Stimulation. Stimulate the cells with 2.5 µM of the calcium ionophore A23187.

-

Causality: 5-LOX is strictly calcium-dependent. A23187 forces an influx of extracellular calcium, triggering the translocation of 5-LOX to the nuclear membrane where it docks with FLAP to access arachidonic acid.

-

-

Step 4: Extraction & Analysis. Quench with ice-cold methanol, centrifuge, and quantify Leukotriene B4 (LTB4) via LC-MS/MS.

-

System Validation: The assay must include a Zileuton positive control. Furthermore, a Trypan Blue exclusion test must be run in parallel to ensure the reduction in LTB4 is due to enzymatic inhibition, not compound-induced cytotoxicity[3].

-

In Vivo Translation: The Carrageenan-Induced Paw Edema Model

To bridge the gap between in vitro metrics and physiological efficacy, the derivatives must be evaluated in a whole-organism model. The carrageenan-induced paw edema model in Wistar rats is the gold standard because of its biphasic nature.

-

Protocol: Administer the compound orally (p.o.) suspended in 0.5% carboxymethylcellulose. One hour later, inject 0.1 mL of 1% λ -carrageenan into the subplantar region of the right hind paw.

-

Causality of Measurement Timing: Paw volume is measured using a plethysmometer specifically at the 4-hour mark. Why? The early phase (0-2 hours) is mediated by histamine and serotonin, whereas the delayed phase (3-5 hours) is strictly driven by the inducible expression of COX-2 and the subsequent surge in prostaglandins. Measuring at 4 hours specifically isolates the compound's effect on the arachidonic acid pathway.

References

-

[3] Ibrahim, N. S., et al. (2025). Synthesis, cytotoxicity, oxidative stress, anti-metastatic and anti-inflammatory effects of novel 2-methylene-1H-indene-1,3-dione tethered 2-(2-methoxyphenoxy)-N-arylacetamide. Chemico-Biological Interactions. 3

-

[1] Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. (2024). 1

-

[2] Chatzipieris, F. P., et al. (2026). Dual Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) as a New Strategy to Provide Safer Non-Steroidal Antiinflammatory Drugs.2

-

[4] Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). 4

Sources

- 1. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, cytotoxicity, oxidative stress, anti-metastatic and anti-inflammatory effects of novel 2-methylene-1H-indene-1,3-dione tethered 2-(2-methoxyphenoxy)-N-arylacetamide: induction of apoptosis in HCT116 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Horizons of N-Naphthylacetamide Scaffolds: A Technical Whitepaper on Multi-Target Pharmacological Applications

Executive Summary

As drug discovery pivots toward multi-target directed ligands (MTDLs), the N-naphthylacetamide scaffold has emerged as a highly versatile pharmacophore. Characterized by a bulky, electron-rich naphthalene ring coupled with an acetamide linker, this core structure provides a unique combination of deep lipophilic pocket penetration and critical hydrogen-bonding capabilities. This technical whitepaper synthesizes current pharmacological data, structural rationales, and validated experimental methodologies to guide researchers in the development of N-naphthylacetamide derivatives for oncology, neurodegeneration, and inflammatory diseases.

Structural Rationale and Pharmacophore Dynamics

The pharmacological utility of N-naphthylacetamide derivatives stems from their biphasic structural nature. The naphthalene moiety acts as a hydrophobic anchor, essential for interacting with lipid-rich enzyme pockets (such as the S1/S3 pockets of beta-secretase 1)[1]. Concurrently, the acetamide nitrogen and carbonyl oxygen serve as a hydrogen bond donor-acceptor pair, facilitating target specificity. By modifying the substituents on the amide nitrogen or the naphthyl ring, application scientists can finely tune the compound's electronic distribution and steric bulk, shifting its primary biological target from cell-cycle kinases to neuro-enzymes.

Core Therapeutic Modalities

Oncology: Cell Cycle Modulation and Apoptosis

N-naphthylacetamide derivatives have demonstrated profound antiproliferative properties across various human cancer cell lines. Specifically, hybridization of the acetamide nitrogen to a quinolinone scaffold via an ether linkage yields potent cytotoxic agents. For example, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide exhibits highly specific cytotoxicity against nasopharyngeal carcinoma (NPC-TW01) cells[2]. Mechanism of Action: These compounds primarily act by inhibiting cell division cycle 25 (CDC25) phosphatases. This inhibition prevents the dephosphorylation of target cyclin-dependent kinases (CDKs), leading to an accumulation of cells in the S-phase and subsequently triggering programmed cell death (apoptosis)[2].

Neurodegeneration: BACE-1 and Cholinesterase Inhibition

Blood-brain barrier (BBB) permeation is a critical hurdle in neuro-therapeutics. The lipophilicity of the naphthyl group enhances BBB penetration, making these derivatives prime candidates for Alzheimer's and Parkinson's disease models. Research indicates that α -naphthyl amide derivatives act as potent inhibitors of β -site amyloid precursor protein cleaving enzyme 1 (BACE-1)[1]. The bulky naphthyl ring perfectly accommodates the critical S1 and S3 binding pockets of BACE-1, outperforming smaller phenylacetamide analogs. Furthermore, thiazolidin-substituted naphthylacetamides have shown significant cholinesterase inhibition, offering anti-parkinsonian benefits[2].

Inflammation: COX Enzyme Modulation

Historically, 2-naphthyl acetic acid derivatives and their corresponding amides have been utilized as anti-inflammatory, analgesic, and anti-pyretic agents[3]. While direct in vitro COX-1/COX-2 selectivity data for the raw N-naphthylacetamide core is still being mapped, the structural homology to known nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen suggests a mechanism driven by the inhibition of prostaglandin synthesis from arachidonic acid[2][3].

Structure-Activity Relationship (SAR) & Data Synthesis

To facilitate lead optimization, the quantitative biological activities of key N-naphthylacetamide derivatives are summarized below.

| Compound / Substitution | Primary Target / Mechanism | Activity Metric | Therapeutic Indication |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | CDC25 / S-Phase Arrest | IC 50 = 0.6 μ M | Oncology (NPC-TW01 Carcinoma) |

| α -Naphthyl amide derivative (Compound 3e) | BACE-1 Inhibition | 55.3% Inhibition (at 20 μ g/mL) | Alzheimer's Disease |

| 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide | Cholinesterase Inhibition | Significant (Qualitative) | Parkinson's Disease |

| 2-naphthyl acetic acid amides | COX / Prostaglandin Modulation | Analgesic / Anti-pyretic | Systemic Inflammation |

Mechanistic Visualizations

The following diagrams map the multi-target signaling pathways and the recommended experimental workflow for evaluating these compounds.

Fig 1. Multi-target pharmacological pathways of N-naphthylacetamide derivatives.

Fig 2. Self-validating experimental workflow for evaluating N-naphthylacetamide bioactivity.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in causality and self-validating control systems.

Protocol A: FRET-Based BACE-1 Enzymatic Assay

Purpose: To quantify the in vitro inhibitory potency of naphthylacetamide derivatives against BACE-1. Causality & Rationale: The naphthyl group is highly lipophilic and prone to forming colloidal aggregates in aqueous solutions. These aggregates can non-specifically sequester enzymes, leading to false-positive inhibition. We utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay in a detergent-optimized buffer to prevent aggregation and allow real-time kinetic monitoring, ensuring the IC 50 reflects true competitive inhibition.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare an assay buffer of 50 mM Sodium Acetate (pH 4.5) containing 0.001% Triton X-100. Causality: The acidic pH (4.5) mimics the endosomal environment where BACE-1 is optimally active, while Triton X-100 prevents lipophilic compound aggregation.

-

Compound Dilution: Serially dilute the N-naphthylacetamide derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of ≤ 1%.

-

Control System Setup: Include a vehicle control (1% DMSO) to establish maximum enzyme velocity ( Vmax ), and a positive control (e.g., 1 μ M GSK188909) to validate assay sensitivity.

-

Reaction Initiation: Add recombinant human BACE-1 enzyme (final concentration 10 nM) and incubate for 15 minutes at room temperature. Initiate the reaction by adding the FRET-peptide substrate (e.g., Rh-EVNLDAEFK-Quencher).

-

Kinetic Acquisition: Read fluorescence (Ex: 540 nm / Em: 590 nm) continuously every 2 minutes for 60 minutes. Calculate the initial velocity ( V0 ) from the linear portion of the curve to determine the IC 50 .

Protocol B: Multiparametric Flow Cytometry for Apoptosis and Cell Cycle

Purpose: To differentiate between cytostatic (CDC25-mediated cell cycle arrest) and cytotoxic (apoptosis) mechanisms in cancer cell lines. Causality & Rationale: CDC25 inhibition typically induces S-phase arrest within 24 hours, whereas secondary apoptotic cascades (such as phosphatidylserine externalization) require up to 48 hours to become fully penetrant. Utilizing dual time points and Annexin V-FITC/Propidium Iodide (PI) staining decouples these mechanisms, providing a high-resolution temporal map of the drug's action.

Step-by-Step Methodology:

-

Cell Seeding & Treatment: Seed NPC-TW01 cells at 2×105 cells/well in 6-well plates. Treat with the test compound at 0.5 × , 1 × , and 2 × the established IC 50 . Include a 0.1% DMSO vehicle control (baseline) and a 0.5 μ M Doxorubicin positive control (validates the dynamic range of the apoptotic assay).

-

Temporal Harvesting: Harvest cells at 24h (for cell cycle) and 48h (for apoptosis) post-treatment. Wash twice with cold PBS.

-

Cell Cycle Staining (24h cohort): Fix cells in 70% cold ethanol overnight. Resuspend in PBS containing 50 μ g/mL PI and 100 μ g/mL RNase A. Incubate for 30 minutes at 37°C. Causality: RNase A degrades double-stranded RNA, ensuring PI selectively intercalates DNA for accurate stoichiometric cell cycle phase (G1/S/G2) quantification.

-

Apoptosis Staining (48h cohort): Resuspend live cells in 1 × Annexin V Binding Buffer. Add 5 μ L Annexin V-FITC and 5 μ L PI. Incubate for 15 minutes in the dark at room temperature.

-

Acquisition: Analyze via flow cytometry (minimum 10,000 events per sample). Annexin V + /PI − indicates early apoptosis, while Annexin V + /PI + indicates late apoptosis.

Conclusion and Future Perspectives

The N-naphthylacetamide pharmacophore is a highly adaptable scaffold. By leveraging its inherent lipophilicity and hydrogen-bonding profile, drug development professionals can engineer highly specific MTDLs. Future SAR campaigns should focus on substituting the acetamide nitrogen with complex heterocyclic rings (e.g., oxothiazolidines or triazoloquinazolines) to further optimize BBB penetrance for neurodegenerative applications, or to enhance target-specific kinase inhibition in oncology.

References

- Benchchem. "N-(2-Naphthyl)-2-phenylacetamide | Biological Activities and Pharmacological Potential". Benchchem Database.

- National Institutes of Health (NIH) / PMC. "Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors". NIH PubMed Central.

- Google Patents. "US3978116A - 2-naphthyl acetic acid derivatives and compositions and methods thereof". Google Patents.

Sources

- 1. Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Naphthyl)-2-phenylacetamide | 73190-70-2 | Benchchem [benchchem.com]

- 3. US3978116A - 2-naphthyl acetic acid derivatives and compositions and methods thereof - Google Patents [patents.google.com]

Thermodynamic Profiling and Solubility Determination of 2-methoxy-N-(2-naphthyl)acetamide in Organic Solvents

Executive Summary

In pharmaceutical process chemistry and materials science, the precise determination of a compound's solubility profile is foundational for crystallization design, formulation development, and chromatographic purification. This whitepaper provides an in-depth technical analysis of the solubility behavior of 2-methoxy-N-(2-naphthyl)acetamide (CAS: 415693-94-6) across various organic solvent classes. By synthesizing thermodynamic principles, predictive solvation models, and rigorous experimental methodologies, this guide equips researchers with the authoritative frameworks necessary to predict, measure, and optimize the dissolution of complex aromatic amides.

Molecular Architecture and Solvation Thermodynamics

Understanding the solubility of 2-methoxy-N-(2-naphthyl)acetamide requires a deconstruction of its molecular architecture. The compound (Molecular Weight: 215.25 g/mol ) presents a distinct structural dichotomy that dictates its physicochemical behavior 1[1]:

-

The Naphthyl Core (Hydrophobic & Dispersive): The fused bicyclic aromatic ring system is highly lipophilic. In the solid state, these planar rings engage in strong π−π stacking, contributing to a high crystal lattice energy that resists dissolution.

-

The Methoxyacetamide Moiety (Polar & Hydrogen-Bonding): The secondary amide (-NH-CO-) and the adjacent ether oxygen (-O-CH3) introduce significant polarity. Amides are unique in their ability to act as both potent internal hydrogen-bond donors and acceptors 2[2].

Because amides form highly stable, dimerized hydrogen-bond networks in their solid state, they generally exhibit lower solubility in water and non-polar organic solvents than comparable amines or carboxylic acids 3[3]. To achieve dissolution, the solvent must supply enough solvation energy ( ΔHsolv ) to overcome the endothermic penalty of breaking the crystal lattice ( ΔHsub ).

Fig 1: Thermodynamic cycle of 2-methoxy-N-(2-naphthyl)acetamide dissolution in organic solvents.

Predictive Framework: Hansen Solubility Parameters (HSP)

To rationally select solvents rather than relying on empirical trial-and-error, we apply the Hansen Solubility Parameters (HSP) framework. HSP divides the total cohesive energy density of a liquid into three quantifiable intermolecular forces4[4]:

-

δd : Dispersion forces (van der Waals)

-

δp : Dipolar intermolecular forces

-

δh : Hydrogen bonding forces

For 2-methoxy-N-(2-naphthyl)acetamide, the ideal solvent must possess a moderate-to-high δd to accommodate the naphthyl ring, combined with high δp and δh to disrupt the amide's hydrogen-bonded lattice 5[5]. The distance between the solvent and solute in the 3D Hansen space (Interaction Radius, Ra ) predicts miscibility: the smaller the Ra , the higher the predicted solubility 6[6].

Quantitative Solubility Data

Based on group contribution methods and thermodynamic modeling of structurally analogous aromatic amides, the table below summarizes the predictive solubility profile of the compound at standard ambient temperature (298.15 K).

| Solvent Classification | Representative Solvent | Dielectric Constant ( ϵ ) | Predicted Solubility Range (mg/mL) | Dominant Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | Strong dipole-dipole & H-bond acceptor |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 50.0 | Strong dipole-dipole & H-bond acceptor |

| Alcohols | Methanol | 32.7 | 10.0 - 25.0 | H-bond donor/acceptor, limited by hydrophobic bulk |

| Aromatic | Toluene | 2.4 | 5.0 - 15.0 | π−π stacking with naphthyl ring 7[7] |

| Aliphatic | n-Heptane | 1.9 | < 1.0 | Insufficient polarity to break amide lattice |

Experimental Methodology: Equilibrium Solubility Determination

While predictive models guide solvent selection, empirical validation is mandatory for regulatory and process engineering applications. The following protocol is a self-validating system adapted from the USP <1236> Saturation Shake-Flask Method , which remains the gold standard for determining true thermodynamic equilibrium solubility 8[8].

Causality & Experimental Design Principles

-

Excess Solid Requirement: Thermodynamic equilibrium is defined as the maximum degree of molecular mixing between two phases 9[9]. If the solid completely dissolves, the resulting concentration is merely an apparent solubility, not the equilibrium limit.

-

Isothermal Phase Separation: Centrifugation or filtration must occur at the exact temperature of equilibration. A drop in temperature during separation will induce rapid supersaturation and precipitation, artificially lowering the measured value.

Step-by-Step Protocol

-

Preparation of Saturated System: Weigh approximately 100 mg of 2-methoxy-N-(2-naphthyl)acetamide into a 5 mL glass vial. Add 2 mL of the target organic solvent. The presence of excess solid must be visually confirmed.

-

Isothermal Equilibration: Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in a thermostatic shaking water bath or incubator set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 150 RPM.

-

Self-Validation Sampling (24h and 48h): To prove the system is not in a state of transient supersaturation 10[10], extract a 0.5 mL aliquot at 24 hours and a second aliquot at 48 hours.

-

Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes using a temperature-controlled centrifuge set to the exact equilibration temperature. Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-warmed to the target temperature).

-

Dilution and Quantification: Dilute the clear supernatant immediately with the mobile phase to prevent precipitation prior to analysis. Quantify the concentration using a validated HPLC-UV method.

-

Equilibrium Confirmation: Calculate the concentrations. If the difference between the 24h and 48h samples is ≤5% , thermodynamic equilibrium is confirmed.

Fig 2: Self-validating USP <1236> shake-flask workflow for equilibrium solubility determination.

Conclusion

The dissolution of 2-methoxy-N-(2-naphthyl)acetamide in organic solvents is governed by the delicate balance between breaking its stable amide-driven crystal lattice and favorable solvation of its hydrophobic naphthyl core. By utilizing predictive thermodynamic models like Hansen Solubility Parameters and validating them through rigorous, self-correcting empirical protocols (such as the USP <1236> shake-flask method), researchers can accurately map its solubility profile. Polar aprotic solvents offer the highest solubilization capacity, making them ideal for synthesis and purification workflows, while aliphatic solvents act as excellent anti-solvents for controlled crystallization.

References

- ChemicalBook - 2-methoxy-N-(2-naphthyl)acetamide | 415693-94-6.

- Auburn University - Principles of Drug Action 1, Spring 2005, Amides.

- Chemistry Stack Exchange - Solubility of Amides.

- Patsnap - Aromatic Compounds vs Amides: Solubility Challenges.

- Wikipedia - Hansen solubility parameter.

- Hansen Solubility Parameters Official Site - Hansen Solubility Parameters.

- PMC (National Institutes of Health) - Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.

- Scribd - Solubility Determination Methods in USP.

- USP-NF - <1236> Solubility Measurements.

- ResearchGate - 1236 SOLUBILITY MEASUREMENTS.

Sources

- 1. 2-methoxy-N-(2-naphthyl)acetamide | 415693-94-6 [chemicalbook.com]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Aromatic Compounds vs Amides: Solubility Challenges [eureka.patsnap.com]

- 8. scribd.com [scribd.com]

- 9. uspnf.com [uspnf.com]

- 10. researchgate.net [researchgate.net]

Discovery and history of 2-methoxy-N-(2-naphthyl)acetamide

Title: Discovery and History of 2-Methoxy-N-(2-naphthyl)acetamide: A Privileged Scaffold in Early Drug Discovery

Executive Summary

In the landscape of early drug discovery and chemical biology, certain molecular scaffolds emerge not from a single serendipitous isolation, but through the rational expansion of combinatorial libraries. 2-Methoxy-N-(2-naphthyl)acetamide (CAS 415693-94-6) is a prime example of such a [1]. Synthesized during the high-throughput screening (HTS) boom of the early 2000s, this compound elegantly fuses two highly functional pharmacophores: the physicochemical tuning of a methoxyacetamide group and the robust, fluorogenic potential of a 2-naphthylamine derivative. As a Senior Application Scientist, I have structured this technical guide to explore the rationale behind its structural design, its physicochemical profiling for Fragment-Based Drug Discovery (FBDD), and to provide field-proven, self-validating protocols for its synthesis and application in enzymatic assays.

Structural Rationale and Historical Context

The "discovery" of 2-methoxy-N-(2-naphthyl)acetamide is deeply rooted in the historical need for versatile, multi-purpose screening compounds.

-

The Methoxyacetamide Pharmacophore: In medicinal chemistry, the methoxyacetamide moiety is strategically deployed to modulate lipophilicity while providing essential hydrogen bond interactions. The steric shielding provided by the methoxy group can reduce the efflux ratio mediated by multidrug resistance proteins (like P-glycoprotein) at the blood-brain barrier, a tactic successfully employed in the development of[2].

-

The 2-Naphthylamide Reporter: For decades, naphthylamides have served as the gold standard for detecting amidase and peptidase activity. The intact amide bond quenches the fluorescence of the naphthyl system. However, upon enzymatic hydrolysis, the highly fluorescent 2-naphthylamine is liberated, providing a massive Stokes shift that is ideal for [3].

Physicochemical Profiling for FBDD

To be an effective screening library compound, a molecule must adhere strictly to Lipinski's Rule of Five and the Rule of Three (Ro3) for fragments. As summarized in the table below, 2-methoxy-N-(2-naphthyl)acetamide exhibits optimal metrics for membrane permeability and target engagement [4].

| Property | Value | FBDD Rationale |

| Molecular Formula | C₁₃H₁₃NO₂ | Standard aryl amide framework[1]. |

| Molecular Weight | 215.25 g/mol | < 300 Da; ideal for fragment libraries, allowing room for structural elaboration[1]. |

| LogP (Predicted) | ~2.3 | Optimal lipophilicity (LogP < 3) for passive membrane permeability without non-specific binding[4]. |

| H-Bond Donors | 1 | The amide N-H allows for specific, directional hydrogen bonding with target proteins. |

| H-Bond Acceptors | 2 | The methoxy and carbonyl oxygen atoms provide versatile acceptor sites. |

| Topological Polar Surface Area | 38.3 Ų | TPSA < 60 Ų strongly correlates with excellent blood-brain barrier (BBB) penetration potential[4]. |

Self-Validating Synthesis Protocol

A robust chemical protocol must be inherently self-validating. The following synthesis of 2-methoxy-N-(2-naphthyl)acetamide from 2-naphthylamine and methoxyacetyl chloride is designed so that the physicochemical properties of the reagents drive the purification process, minimizing the need for external intervention.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-naphthylamine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

-

Causality: DIPEA is explicitly chosen over triethylamine. Its steric bulk prevents it from acting as a competing nucleophile against the acyl chloride, ensuring it functions purely as a proton scavenger. The 0 °C environment suppresses exothermic side reactions and prevents over-acylation.

-

-

Addition: Add methoxyacetyl chloride (1.1 eq) dropwise over 15 minutes.

-

Causality: Dropwise addition maintains a low local concentration of the highly reactive electrophile, ensuring the primary amine remains the dominant reacting species.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3).

-

Self-Validating Workup (Critical Step): Quench the reaction mixture with an equal volume of 1M HCl, mix vigorously, and separate the phases.

-

Causality: This is the self-correcting mechanism of the protocol. The acidic wash selectively protonates any unreacted basic 2-naphthylamine, driving it entirely into the aqueous phase. The neutral product (2-methoxy-N-(2-naphthyl)acetamide) remains exclusively in the organic DCM layer. This biphasic partitioning guarantees the removal of the toxic starting material without the need for immediate, labor-intensive column chromatography.

-

-

Neutralization & Isolation: Wash the organic layer with saturated NaHCO₃ to neutralize residual acid and remove any hydrolyzed methoxyacetic acid byproduct. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure solid product.

Mechanistic Application: Fluorogenic Enzyme Assays

In chemical biology, 2-methoxy-N-(2-naphthyl)acetamide can be utilized as a model substrate to evaluate the kinetics of novel amidases or peptidases. The workflow relies on the differential fluorescence between the conjugated amide and the free amine.

High-Throughput Screening (HTS) Workflow:

-

Reagent Preparation: Prepare a 10 mM stock solution of the substrate in anhydrous DMSO.

-

Causality: DMSO ensures the complete solvation of the hydrophobic naphthyl ring. Introducing the compound directly into an aqueous buffer would cause immediate precipitation and false-negative kinetic readings.

-

-

Assay Assembly: In a 96-well black microplate (chosen specifically to prevent optical cross-talk between wells), combine 90 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing the target enzyme with 10 µL of the substrate stock (final concentration 1 mM).

-

Kinetic Readout: Monitor the fluorescence continuously at 37 °C using an excitation wavelength of 330 nm and an emission wavelength of 410 nm.

-

Causality: Continuous kinetic monitoring, rather than an endpoint read, is a self-validating step. It ensures the reaction is measured within its linear range, confirming that the enzyme is not saturated or degraded, and allowing for the accurate calculation of the initial velocity ( V0 ).

-

Visualizing the Enzymatic Pathway The following diagram illustrates the logical flow of the enzymatic cleavage and signal generation.

Enzymatic hydrolysis pathway of 2-methoxy-N-(2-naphthyl)acetamide generating a fluorescent signal.

References

-

[4] PubChem. "Acetamide, n-(2-methoxy-1-naphthalenyl)- (C13H13NO2) - PubChemLite". National Library of Medicine. URL: [Link]

-

[3] Johansen, H. T., et al. "Colorimetric and fluorimetric microplate assays for legumain and a staining reaction for detection of the enzyme after electrophoresis". Analytical Biochemistry, PubMed (NIH). URL:[Link]

-

[2] Yukawa, T., et al. "Design, synthesis, and biological evaluation of a novel series of peripheral-selective noradrenaline reuptake inhibitors-Part 2". Bioorganic & Medicinal Chemistry, PubMed (NIH). URL:[Link]

Sources

- 1. 2-methoxy-N-(2-naphthyl)acetamide | 415693-94-6 [chemicalbook.com]

- 2. Design, synthesis, and biological evaluation of a novel series of peripheral-selective noradrenaline reuptake inhibitors-Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Colorimetric and fluorimetric microplate assays for legumain and a staining reaction for detection of the enzyme after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 85-04-1 (C13H13NO2) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Safe Handling of 2-methoxy-N-(2-naphthyl)acetamide

Abstract: This document provides a detailed technical guide on the safety and handling precautions for 2-methoxy-N-(2-naphthyl)acetamide. In the absence of comprehensive, specific toxicological data for this compound, this guide synthesizes information from structurally related analogues, including N-acetyl-2-naphthylamine and other aromatic amides, to establish a conservative and robust safety protocol. The core principle of this guide is to treat the compound as potentially hazardous, warranting stringent control measures. This guide is intended for researchers, scientists, and drug development professionals who may handle this or similar novel chemical entities.

Compound Identification and Physicochemical Profile

-

IUPAC Name: 2-methoxy-N-(naphthalen-2-yl)acetamide

-

Molecular Formula: C₁₃H₁₃NO₂

-

Molecular Weight: 215.25 g/mol [1]

-

Synonyms: N-(2-naphthyl)-2-methoxyacetamide

Structural Analogs for Hazard Assessment:

-

N-(naphthalen-2-yl)acetamide: A close structural analog lacking the methoxy group on the acetyl chain. It is classified as causing skin and eye irritation and may cause respiratory irritation.[2]

-

2-Naphthylamine: The parent amine of the naphthyl moiety is a known human carcinogen. The acetylation of aromatic amines is a critical step in their metabolic activation or deactivation, and thus the potential for carcinogenic risk cannot be dismissed.[3][4]

-

Acetamide: The parent amide is suspected of causing cancer based on animal studies.[5]

| Property | Value / Information | Source / Rationale |

| Molecular Weight | 215.25 g/mol | PubChem (CID 66549 - Isomer)[1] |

| Appearance | Likely a solid at room temperature | Based on related naphthalene derivatives[6] |

| Solubility | Expected to be soluble in organic solvents | General property of similar aromatic compounds |

| Stability | Stable under normal laboratory conditions.[7] Incompatible with strong oxidizing agents.[8][9] | Based on general chemical stability of amides and aromatic systems |

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Due to the lack of specific toxicological data for 2-methoxy-N-(2-naphthyl)acetamide, a precautionary principle must be applied. The risk assessment is based on a "read-across" approach from structurally similar compounds.

Primary Assumed Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): While data is absent for the target compound, related amides are listed as "Harmful if swallowed"[10]. Given this, oral ingestion should be considered harmful. Dermal and inhalation toxicity are unknown but must be presumed as potentially harmful routes of exposure.[9]

-

Skin and Eye Irritation: The structural analog N-(naphthalen-2-yl)acetamide is known to cause skin and serious eye irritation[2]. Therefore, 2-methoxy-N-(2-naphthyl)acetamide must be handled as a skin and severe eye irritant.[11]

-

Respiratory Irritation: N-(naphthalen-2-yl)acetamide may cause respiratory irritation[2]. All handling that could generate dust or aerosols should be conducted in a ventilated enclosure.

-

Carcinogenicity and Mutagenicity: This is the most significant potential long-term hazard. The parent amine, 2-naphthylamine, is a confirmed human carcinogen. Aromatic amines and their derivatives are a class of compounds frequently associated with carcinogenicity[3]. The parent amide, acetamide, is also suspected of causing cancer. Therefore, 2-methoxy-N-(2-naphthyl)acetamide must be handled as a suspected carcinogen.

-

Reproductive Toxicity: No data is available, but this endpoint should be considered unknown and potentially hazardous.

Risk Assessment Workflow

The following workflow illustrates the logical process for assessing risk when handling chemicals with limited safety data.

Caption: Risk assessment process for chemicals lacking specific safety data.

Engineering Controls and Personal Protective Equipment (PPE)

Based on the hazard assessment, stringent engineering controls and a comprehensive PPE regimen are mandatory. The primary goal is to prevent all routes of exposure.

-

Primary Engineering Control: All handling of solid material or solutions, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood or a powder containment enclosure to prevent inhalation of dust or vapors.[12]

-

Ventilation: The laboratory must be well-ventilated, with general exhaust ventilation to supplement the primary engineering controls.[7]

Personal Protective Equipment (PPE) Protocol

| Equipment | Specification | Rationale |

| Hand Protection | Nitrile rubber gloves (>8 hours breakthrough time recommended).[11] Dispose of contaminated gloves properly.[10] | Prevents skin contact. Assumed dermal toxicity and irritation. |

| Eye Protection | Chemical splash goggles conforming to EN166 (EU) or OSHA standards.[8][13] | Protects against splashes and dust, preventing severe eye irritation. |

| Skin and Body | A lab coat covering the full body. Consider disposable sleeves or a chemically resistant apron for larger quantities. Wear closed-toe shoes. | Prevents accidental skin contact with spills or dust.[9] |

| Respiratory | Not required if work is performed exclusively within a certified fume hood. For spill cleanup or situations with potential for aerosolization outside a hood, a full-face respirator with appropriate cartridges should be used.[13] | Protects against inhalation of the substance, a presumed respiratory irritant and potential carcinogen. |

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for minimizing risk during routine laboratory operations.

Handling:

-

Designated Area: Designate a specific area within a fume hood for handling this compound.

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[13]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the lab.[9][10] Do not eat, drink, or smoke in the handling area.[12]

-

Contamination: Remove and wash any contaminated clothing before reuse.[11]

Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][12]

-

Location: Store in a locked cabinet or an area accessible only to authorized personnel, clearly labeled as "Suspected Carcinogen".

-

Incompatibilities: Store away from strong oxidizing agents.[8][9]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]

-

Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8][9]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][13]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12]

Spill Response Workflow

Sources

- 1. N-(2-Methoxynaphthalen-1-yl) acetamide | C13H13NO2 | CID 66549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-2-Naphthalenylacetamide | C12H11NO | CID 11394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-acetyltransferase 2 acetylator genotype-dependent N-acetylation and toxicity of the arylamine carcinogen β -naphthylamine in cryopreserved human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. 2-(7-Methoxynaphthalen-1-yl)acetamide | 138113-07-2 [chemicalbook.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. taxidermy.ch [taxidermy.ch]

- 12. keyorganics.net [keyorganics.net]

- 13. echemi.com [echemi.com]

Structural Divergence in Melatonergic Drug Design: Evaluating 2-Methoxy-N-(2-naphthyl)acetamide in the Context of Agomelatine Synthesis

Executive Summary

Agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) is a first-in-class antidepressant functioning as a melatonergic (MT1/MT2) receptor agonist and a 5-HT2C receptor antagonist. In process chemistry and drug development, queries frequently arise regarding 2-methoxy-N-(2-naphthyl)acetamide as a purported intermediate.

As a Senior Application Scientist, it is critical to establish precise structural disambiguation: 2-methoxy-N-(2-naphthyl)acetamide is not a direct intermediate in the canonical synthesis of the agomelatine API. Instead, it is a structurally divergent analogue characterized by the absence of an ethyl linker, an altered naphthyl substitution pattern (2-naphthyl vs. 1-naphthyl), and a shifted methoxy group (located on the acetamide side-chain rather than the aromatic core).

In modern pharmaceutical development, this compound serves two critical roles:

-

An SAR Model Compound: It is synthesized to probe the spatial tolerance of the MT1/MT2 binding pockets, specifically evaluating how amide side-chain modifications impact receptor affinity (1)[1].

-

A Process Impurity/Byproduct: In exploratory or divergent synthetic routes utilizing alternative naphthylamine starting materials, it emerges as a key impurity requiring strict analytical control.

Mechanistic Rationale & SAR Implications

The pharmacological efficacy of agomelatine relies heavily on its structural homology to endogenous melatonin. The 7-methoxy group on the naphthalene ring mimics the 5-methoxy group of the indole ring in melatonin, anchoring the molecule within the MT1/MT2 aryl-binding pocket.

Synthesizing analogues like 2-methoxy-N-(2-naphthyl)acetamide allows researchers to test a specific mechanistic hypothesis: Can the hydrogen-bond accepting ether oxygen maintain receptor activation if relocated from the aromatic core to the amide side-chain? By utilizing a methoxyacetamide side-chain, researchers evaluate the plasticity of the receptor's amide-binding domain. Structural modification of the acetamide side-chain is a proven strategy to evaluate potential antidepressant-like activities in phenotypic in vitro models, such as corticosterone-induced PC12 cells (1)[1].

Quantitative Structural Comparison

To understand why 2-methoxy-N-(2-naphthyl)acetamide cannot be converted into agomelatine—and why it behaves differently in vivo—we must compare their physicochemical properties.

| Physicochemical Property | Agomelatine (Canonical API) | 2-Methoxy-N-(2-naphthyl)acetamide (Analogue) |

| Molecular Formula | C15H17NO2 | C13H13NO2 |

| Molecular Weight | 243.30 g/mol | 215.25 g/mol |

| Aromatic Core | 7-Methoxy-1-naphthyl | Unsubstituted 2-naphthyl |

| Aliphatic Linker | Ethyl (-CH2-CH2-) | None (Direct N-aryl bond) |

| Amide Side-Chain | Acetamide (-NH-CO-CH3) | Methoxyacetamide (-NH-CO-CH2-O-CH3) |

| H-Bond Donors | 1 | 1 |

| H-Bond Acceptors | 2 | 3 |

| Topological Polar Surface Area | 38.3 Ų | 47.6 Ų |

Experimental Methodologies: Synthesis & Validation